molecular formula C12H14O3 B8817473 3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid

3-Cyclopropyl-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B8817473
M. Wt: 206.24 g/mol
InChI Key: QDUBBYWKNCGSOJ-UHFFFAOYSA-N
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Patent
US08030354B2

Procedure details

A mixture of dioxane and water (10/1 dioxane/water, 22 mL) was added to a flask charged with hydroxyl[(S)-Binap]-rhodium(I) dimer (260 mg, 175 μmol), and 3-aminophenylboronic acid hydrate (81.1) (available from Aldrich) (3.394 g, 21902 μmol) and flushed with nitrogen and (E)-methyl pent-2-enoate (81.2) (available from Acros) (0.500 g, 4380 μmol). The resulting mixture was then stirred at 40° C. overnight. The reaction was diluted with EtOAc and washed with saturated sodium bicarbonate and brine, and then dried over sodium sulfate, filtered, and concentrated. The crude was purified by combiflash chromatography (0 to 20% EtOAc/Hexanes) to provide (R)-methyl 3-(3-aminophenyl)pentanoate or (S)-methyl 3-(3-aminophenyl)pentanoate (8.3) (400 mg, 44.1% yield). The product is believed to be the R enantiomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydroxyl[(S)-Binap]-rhodium(I)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.394 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5]OCC1.[OH2:7].[OH2:8].[NH2:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.[C:19]([O:25][CH3:26])(=[O:24])/[CH:20]=[CH:21]/[CH2:22][CH3:23]>CCOC(C)=O>[NH2:9][C:10]1[CH:11]=[C:12]([C@H:21]([CH2:22][CH3:23])[CH2:20][C:19]([O:25][CH3:26])=[O:24])[CH:13]=[CH:14][CH:15]=1.[CH:22]1([CH:23]([C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([OH:8])[CH:11]=2)[CH2:5][C:6]([OH:1])=[O:7])[CH2:20][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
22 mL
Type
reactant
Smiles
O
Step Two
Name
hydroxyl[(S)-Binap]-rhodium(I)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.394 g
Type
reactant
Smiles
O.NC=1C=C(C=CC1)B(O)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(\C=C\CC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a flask
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by combiflash chromatography (0 to 20% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C=C(C=CC1)[C@@H](CC(=O)OC)CC
Name
Type
product
Smiles
C1(CC1)C(CC(=O)O)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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